N-(2,3-Dichloro-phenyl)-2-(3-formyl-indol-1-yl)-acetamide N-(2,3-Dichloro-phenyl)-2-(3-formyl-indol-1-yl)-acetamide
Brand Name: Vulcanchem
CAS No.: 496960-31-7
VCID: VC0480602
InChI: InChI=1S/C17H12Cl2N2O2/c18-13-5-3-6-14(17(13)19)20-16(23)9-21-8-11(10-22)12-4-1-2-7-15(12)21/h1-8,10H,9H2,(H,20,23)
SMILES: C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C=O
Molecular Formula: C17H12Cl2N2O2
Molecular Weight: 347.2g/mol

N-(2,3-Dichloro-phenyl)-2-(3-formyl-indol-1-yl)-acetamide

CAS No.: 496960-31-7

Main Products

VCID: VC0480602

Molecular Formula: C17H12Cl2N2O2

Molecular Weight: 347.2g/mol

N-(2,3-Dichloro-phenyl)-2-(3-formyl-indol-1-yl)-acetamide - 496960-31-7

CAS No. 496960-31-7
Product Name N-(2,3-Dichloro-phenyl)-2-(3-formyl-indol-1-yl)-acetamide
Molecular Formula C17H12Cl2N2O2
Molecular Weight 347.2g/mol
IUPAC Name N-(2,3-dichlorophenyl)-2-(3-formylindol-1-yl)acetamide
Standard InChI InChI=1S/C17H12Cl2N2O2/c18-13-5-3-6-14(17(13)19)20-16(23)9-21-8-11(10-22)12-4-1-2-7-15(12)21/h1-8,10H,9H2,(H,20,23)
Standard InChIKey PNPNBQNBIPAKQO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C=O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C=O
PubChem Compound 820182
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator